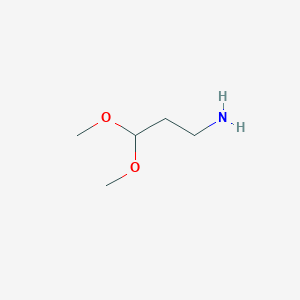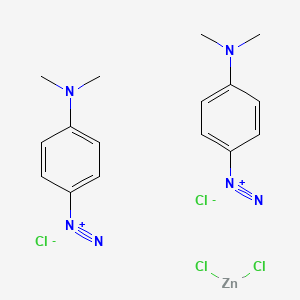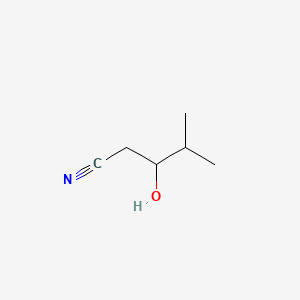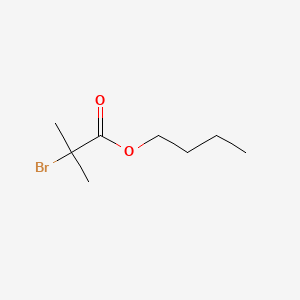
2-(2-methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide, also known as 2-MNPTA, is an organic compound that has been used in scientific research due to its unique properties. 2-MNPTA is an amide, which is an organic compound that contains a carbonyl group linked to an amine group. It has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
1. Optical Properties and Sensing Applications
Research on structurally related orcinolic derivatives, like 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, demonstrates their potential in optical properties and sensing applications. These compounds exhibit significant changes in absorption bands upon interaction with specific ions, suggesting their utility in chemical sensing and molecular recognition technologies (B. Wannalerse et al., 2022).
2. Anticancer and Anti-inflammatory Properties
Derivatives of 2-(substituted phenoxy) acetamide have been explored for their potential anticancer, anti-inflammatory, and analgesic properties. Compounds with halogenated aromatic rings, similar in structure to the compound , have shown promising results against specific cancer cell lines and in reducing inflammation (P. Rani et al., 2014).
3. Photoreactivity in Drug Design
Studies on the photoreactivity of compounds like flutamide, which shares a nitro-aromatic moiety with the compound of interest, provide insights into the design of drugs with controlled activation or deactivation under light exposure. This knowledge is crucial in developing therapeutics with minimized side effects and improved efficacy (Y. Watanabe et al., 2015).
4. Synthesis and Structural Analysis
Research on the synthesis and structural analysis of related compounds contributes to the understanding of their chemical behavior and potential applications. For instance, the study of hydrogen bond patterns in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides can inform the synthesis of new compounds with desired properties (T. Romero et al., 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide involves the reaction of 2-methylphenol with chloroacetyl chloride to form 2-(2-methylphenoxy)acetophenone. This intermediate is then reacted with 3-nitro-5-phenylthiophenylamine in the presence of a base to form the final product, 2-(2-methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide.", "Starting Materials": [ "2-methylphenol", "chloroacetyl chloride", "3-nitro-5-phenylthiophenylamine", "base" ], "Reaction": [ "Step 1: React 2-methylphenol with chloroacetyl chloride in the presence of a base to form 2-(2-methylphenoxy)acetophenone.", "Step 2: React 2-(2-methylphenoxy)acetophenone with 3-nitro-5-phenylthiophenylamine in the presence of a base to form 2-(2-methylphenoxy)-N-(3-nitro-5-phenylthiophenyl)acetamide." ] } | |
| 6069-06-3 | |
Molekularformel |
C21H18N2O4S |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
2-(2-methylphenoxy)-N-(3-nitro-5-phenylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C21H18N2O4S/c1-15-7-5-6-10-20(15)27-14-21(24)22-16-11-17(23(25)26)13-19(12-16)28-18-8-3-2-4-9-18/h2-13H,14H2,1H3,(H,22,24) |
InChI-Schlüssel |
CWLVYGJMQGEDAE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)SC3=CC=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)SC3=CC=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,6-difluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B3054407.png)
![L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-](/img/structure/B3054408.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B3054412.png)







